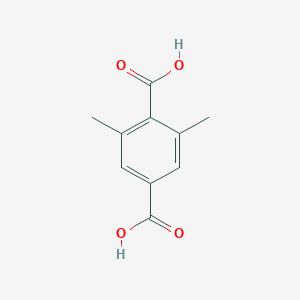![molecular formula C11H9NO B181765 3,4-dihydrocyclopenta[b]indol-2(1H)-one CAS No. 150670-63-6](/img/structure/B181765.png)
3,4-dihydrocyclopenta[b]indol-2(1H)-one
Overview
Description
3,4-dihydrocyclopenta[b]indol-2(1H)-one, also known as tetrahydrocarboline, is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse pharmacological properties. It is a naturally occurring compound found in various plants, such as Peganum harmala and Eurycoma longifolia, and has been identified as a key component in traditional medicine practices. In recent years, there has been a growing interest in the synthesis and study of 3,4-dihydrocyclopenta[b]indol-2(1H)-one due to its potential therapeutic applications.
Scientific Research Applications
Gold-Catalyzed Cyclization Reactions
- Researchers have developed gold-catalyzed cyclization reactions of indoles leading to the formation of dihydrocyclopenta[b]indole derivatives. These reactions are facilitated by electron-deficient allenes at the 3-position, resulting in moderate to excellent yields via C2-H bond functionalization of the indole unit (Chen et al., 2012).
Construction of Dihydrocyclopenta[b]indole Skeleton
- Another study describes the controlled 3-alkenylation or 3-alkylation of indole with propargylic alcohols. In the presence of different catalysts, this process efficiently constructs the 3,4-dihydrocyclopenta[b]indole skeleton (Zhang et al., 2012).
Enantioselective Synthesis of Polycyclic Heterocycles
- A study on enantioselective synthesis of polycyclic nitrogen, oxygen, and sulfur heterocycles via Rh-catalyzed intramolecular alkene hydroacylation has been conducted. This process generates 3,4-dihydrocyclopenta[b]indol-1(2H)-one in moderate-to-high yields with good enantioselectivities (Vickerman & Stanley, 2017).
Intramolecular Ritter Reactions
- Research has explored intramolecular Ritter reactions of tetrahydrocyclopenta[b]indole and -carbazole derivatives. This method is key in constructing various tetracyclic lactam compounds, showcasing the versatility of this chemical structure (Maertens et al., 2004).
Synthesis via Intramolecular Michael Addition
- A versatile route for synthesizing tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles via an intramolecular Michael addition catalyzed by InBr3 is reported. This method demonstrates an efficient strategy for creating these complex polycyclic compounds (Agnusdei et al., 2003).
Gold(I)-Catalyzed Cycloisomerization
- The development of a gold-catalyzed cycloisomerization of 1,6-diynes containing an ynamide propargyl ester or carbonate moiety. This process provides a route to diverse-substituted 3-acyloxy-1,4-dihydrocyclopenta[b]indoles, demonstrating the synthetic utility of these products (Liu et al., 2015).
Pd-Catalyzed Intramolecular Heck Reaction
- An efficient synthetic route towards 3,4-dihydrocyclopent[b]indol-1(2H)-ones based on Pd-catalyzed intramolecular Heck reaction is described. This method showcases chemoselectivity in cyclization, emphasizing the potential of this approach in synthesizing complex molecular structures (Sørensen & Pombo-Villar, 2004).
Copper-Catalyzed Annulation
- A copper-catalyzed annulation of 2-vinylindoles with diazoacetates has been developed, offering straightforward access to dihydrocyclopenta[b]indoles with two contiguous all-carbon quaternary centers (Dong et al., 2019).
properties
IUPAC Name |
3,4-dihydro-1H-cyclopenta[b]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-7-5-9-8-3-1-2-4-10(8)12-11(9)6-7/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVNBVUPNOKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476251 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydrocyclopenta[b]indol-2(1H)-one | |
CAS RN |
150670-63-6 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-cyclopenta[b]indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



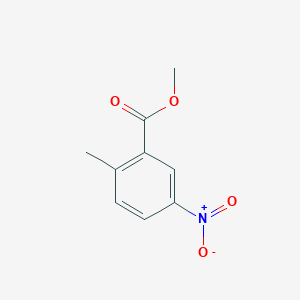
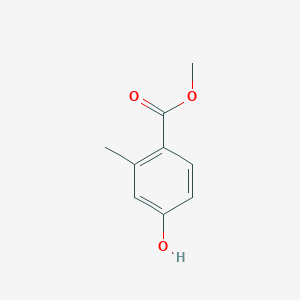
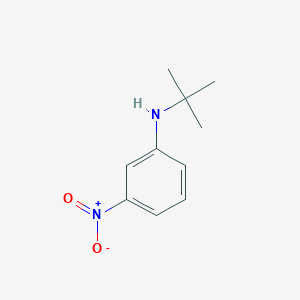
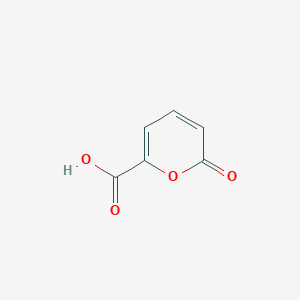
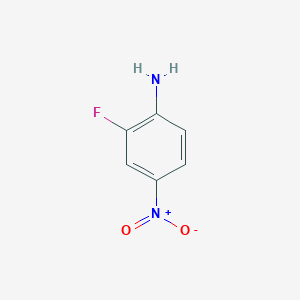
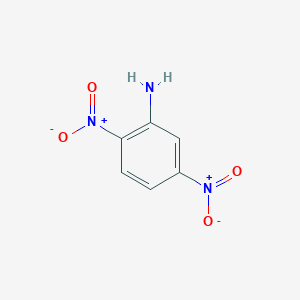
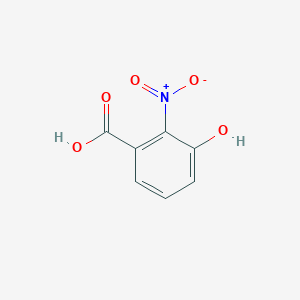
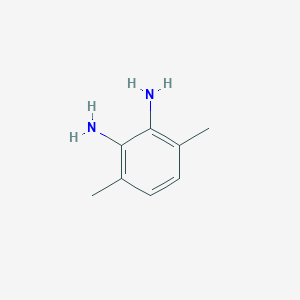
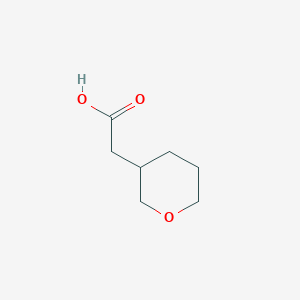
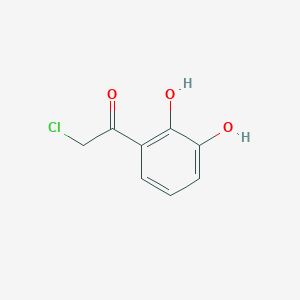
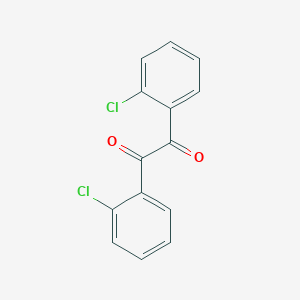
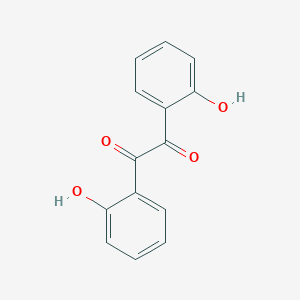
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
